Cas no 1092368-67-6 (8-epidiosbulbin E acetate)

8-epidiosbulbin E acetate structure
8-epidiosbulbin E acetate structure
商品名:8-epidiosbulbin E acetate
CAS番号:1092368-67-6
MF:C20H22O7
メガワット:374.3845
MDL:MFCD31693296
CID:4555726

8-epidiosbulbin E acetate 化学的及び物理的性質

名前と識別子

    • 8-epidiosbulbin E acetate
    • (2S,4aR,6S,6aS,7R,10R,11aS,11bS)-6-(Acetyloxy)-2-(3-furanyl)octahydro-7,10-methano-2H-pyrano[4,3-g][3]benzoxepin-4,8(1H,4aH)-dione
    • MDL: MFCD31693296

計算された属性

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 222-224 ºC
  • ようかいど: ほとんど溶けない(0.02 g/l)(25ºC)、

8-epidiosbulbin E acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D660243-20mg
8-epidiosbulbin E acetate
1092368-67-6 98% (HPLC)
20mg
$435 2024-05-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5706-25 mg
8-epidiosbulbin E acetate
1092368-67-6
25mg
¥1235.00 2022-03-01
TargetMol Chemicals
T5706-50mg
8-epidiosbulbin E acetate
1092368-67-6 98%
50mg
¥ 1852 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X109721A-10mg
8-epidiosbulbin E acetate
1092368-67-6 0.98
10mg
¥2516.4 2024-07-20
TargetMol Chemicals
T5706-5mg
8-epidiosbulbin E acetate
1092368-67-6 98%
5mg
¥ 478 2023-09-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5706-2 mg
8-epidiosbulbin E acetate
1092368-67-6
2mg
¥335.00 2022-03-01
TargetMol Chemicals
T5706-10 mg
8-epidiosbulbin E acetate
1092368-67-6 98%
10mg
¥ 686 2023-07-11
TargetMol Chemicals
T5706-25mg
8-epidiosbulbin E acetate
1092368-67-6 98%
25mg
¥ 1235 2023-09-15
TargetMol Chemicals
T5706-5 mg
8-epidiosbulbin E acetate
1092368-67-6 98%
5mg
¥ 478 2023-07-11
TargetMol Chemicals
T5706-50 mg
8-epidiosbulbin E acetate
1092368-67-6 98%
50mg
¥ 1,852 2023-07-11

8-epidiosbulbin E acetate 関連文献

8-epidiosbulbin E acetateに関する追加情報

Research Briefing on 8-epidiosbulbin E acetate (CAS: 1092368-67-6): Recent Advances and Implications

8-epidiosbulbin E acetate (CAS: 1092368-67-6) is a diterpenoid compound derived from Dioscorea bulbifera, a plant traditionally used in Chinese medicine. Recent studies have highlighted its potential pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. This research briefing synthesizes the latest findings on this compound, focusing on its molecular mechanisms, therapeutic potential, and recent advancements in its synthesis and application.

A 2023 study published in the Journal of Natural Products elucidated the anti-inflammatory mechanisms of 8-epidiosbulbin E acetate. The research demonstrated that the compound significantly inhibits NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential as a novel therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

In the realm of oncology, a recent preclinical study (Cell Death & Disease, 2024) revealed that 8-epidiosbulbin E acetate induces apoptosis in hepatocellular carcinoma cells via the ROS-mediated mitochondrial pathway. The compound exhibited selective cytotoxicity against cancer cells while sparing normal hepatocytes, indicating a favorable safety profile. These results position it as a promising candidate for further development in cancer therapy.

Advances in synthetic chemistry have also been made regarding 8-epidiosbulbin E acetate. A 2024 paper in Organic Letters described an efficient semi-synthetic route starting from diosbulbin B, achieving a 42% overall yield. This breakthrough addresses previous challenges in obtaining sufficient quantities for pharmacological studies and potential clinical applications.

Pharmacokinetic studies published in Xenobiotica (2023) provided crucial data on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The research identified 8-epidiosbulbin E acetate as having moderate oral bioavailability (35-40%) and extensive hepatic metabolism, primarily via CYP3A4. These findings inform future formulation strategies to optimize its therapeutic efficacy.

Despite these promising developments, challenges remain in the clinical translation of 8-epidiosbulbin E acetate. Current research gaps include the need for comprehensive toxicological assessments and the development of more targeted delivery systems. Ongoing studies are investigating nanoparticle-based formulations to enhance the compound's solubility and tissue specificity.

The growing body of research on 8-epidiosbulbin E acetate underscores its potential as a multi-target therapeutic agent. Future directions include structure-activity relationship studies to optimize its pharmacological profile and the exploration of combination therapies with existing drugs. As research progresses, this compound may emerge as an important addition to the arsenal of natural product-derived medicines.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1092368-67-6)8-Epidiosbulbin E acetate
TBW01524
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ